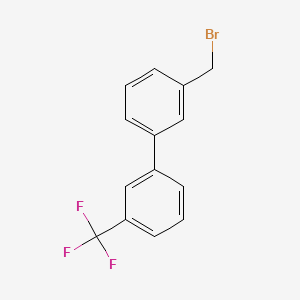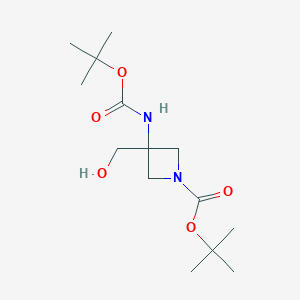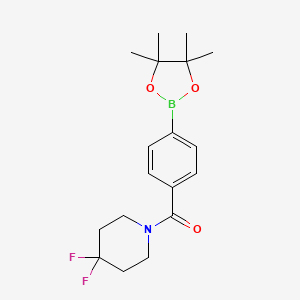
2-Fluoro-5-sulfinobenzoic acid
Vue d'ensemble
Description
2-Fluoro-5-sulfinobenzoic acid is a chemical compound with the molecular formula C7H5FO4S . It has an average mass of 204.176 Da and a monoisotopic mass of 203.989258 Da .
Synthesis Analysis
The synthesis of 2-Fluoro-5-sulfinobenzoic acid involves the use of potassium carbonate in N,N-dimethyl-formamide at 20°C for 50 hours . In this process, 24 mmol of 2-Fluoro-5-sulfino-benzoic acid in 200 ml of DMF is reacted with 73 mmol of potassium carbonate and 86 mmol of ethyl iodide .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-sulfinobenzoic acid consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom . It has a density of 1.8±0.1 g/cm³, a boiling point of 487.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Physical And Chemical Properties Analysis
2-Fluoro-5-sulfinobenzoic acid has a molar refractivity of 43.5±0.4 cm³, a polar surface area of 94 Ų, and a polarizability of 17.3±0.5 10^-24 cm³ . It also has a surface tension of 102.0±5.0 dyne/cm and a molar volume of 113.7±5.0 cm³ .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
2-Fluoro-5-sulfinobenzoic acid and its derivatives have been used in the synthesis of various biologically active compounds. For instance, ethyl phenylsulfinyl fluoroacetate, a derivative of 2-fluoro-5-sulfinobenzoic acid, has been employed for preparing α-fluoro-α,β-unsaturated ethyl carboxylates, which are crucial intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).
Radioprotective Properties
The compound has been explored for its potential in enhancing radioprotective properties. Research on 2-arylethylammonium salts of sulfinic acids, which are analogs of 2-phenylethylammonium salt of 2-phenylethylamide of o-sulfinobenzoic acid, indicates its use in the development of more effective anti-radiation agents (Vasil'eva & Znamenskii, 2005).
Electrochemical Charge Storage
Fluoro-substituted polymers derived from 2-Fluoro-5-sulfinobenzoic acid and related compounds have been developed as high-performance materials for electrochemical charge storage. Poly(5-fluoroindole) synthesized from 5-fluoroindole, a related compound, demonstrated superior electrochemical properties, indicating its potential as a material for supercapacitors (Wang et al., 2019).
Fluorescent Amino Acid Synthesis
The compound has been utilized in the biosynthetic incorporation of fluorophores into proteins. For instance, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, a fluorescent amino acid derived from 2-Fluoro-5-sulfinobenzoic acid, has been genetically encoded in yeast for studying protein structure and dynamics (Summerer et al., 2006).
Synthesis of Sulfonated Polymers
The synthesis of sulfonated polymers using activated fluoro aryl groups, including derivatives of 2-Fluoro-5-sulfinobenzoic acid, has been investigated for applications in proton exchange membranes. These polymers have been shown to have high proton conductivities, which is essential for their use in fuel cells (Ghassemi & McGrath, 2004).
Safety And Hazards
The safety data sheet for 2-Fluoro-5-sulfinobenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .
Propriétés
IUPAC Name |
2-fluoro-5-sulfinobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFRSLKOQLCINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-sulfinobenzoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)
![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)

![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)
![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)






![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)